![molecular formula C10H13ClN4O2 B3988610 2-chloro-4-nitro-5-(1-piperazinyl)aniline](/img/structure/B3988610.png)
2-chloro-4-nitro-5-(1-piperazinyl)aniline
Overview
Description
2-chloro-4-nitro-5-(1-piperazinyl)aniline, also known as CPNP, is a chemical compound that has been studied for its potential use in various scientific applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been investigated.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-5-(1-piperazinyl)aniline is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes or receptors in the body. This inhibition may lead to the suppression of cancer cell growth or the inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi. This compound has also been shown to increase the levels of certain neurotransmitters in the brain, which may be responsible for its potential use in the treatment of Parkinson's disease and depression.
Advantages and Limitations for Lab Experiments
2-chloro-4-nitro-5-(1-piperazinyl)aniline has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using different methods. Additionally, this compound has been shown to have potent anticancer and antibacterial properties. However, one of the limitations is that this compound has not been extensively studied in humans, and its safety and efficacy have not been fully established.
Future Directions
There are several future directions for 2-chloro-4-nitro-5-(1-piperazinyl)aniline research. One direction is to further investigate its potential use as an anticancer agent. Another direction is to investigate its potential use as an antibacterial and antifungal agent. Additionally, further research is needed to establish the safety and efficacy of this compound in humans. Finally, the potential use of this compound in the treatment of Parkinson's disease and depression should be further investigated.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential use in various scientific applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully establish the safety and efficacy of this compound in humans and to investigate its potential use in various scientific applications.
Scientific Research Applications
2-chloro-4-nitro-5-(1-piperazinyl)aniline has been studied for its potential use in various scientific applications. It has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential use as an antibacterial and antifungal agent. Additionally, this compound has been investigated as a potential drug for the treatment of Parkinson's disease and depression.
properties
IUPAC Name |
2-chloro-4-nitro-5-piperazin-1-ylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O2/c11-7-5-10(15(16)17)9(6-8(7)12)14-3-1-13-2-4-14/h5-6,13H,1-4,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKENAFXDMPCJLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C(=C2)N)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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